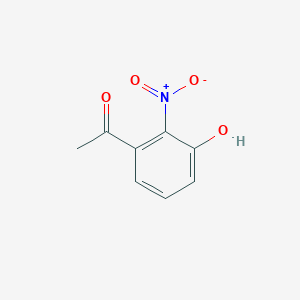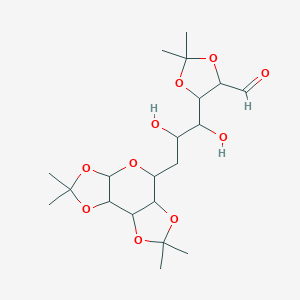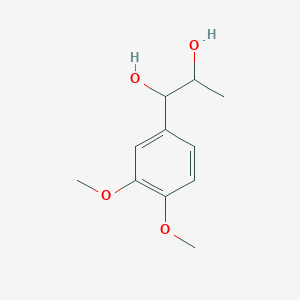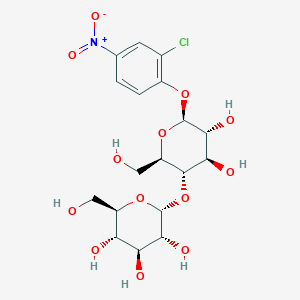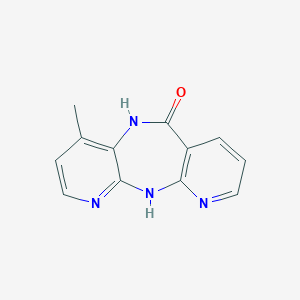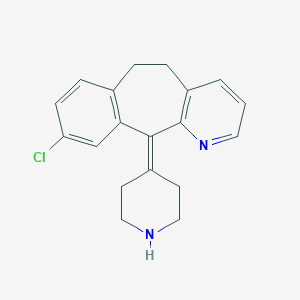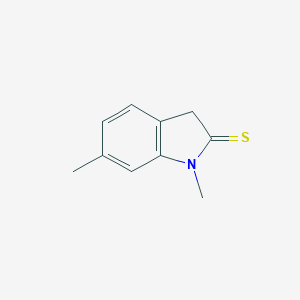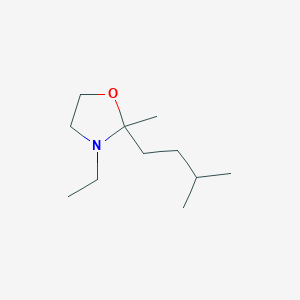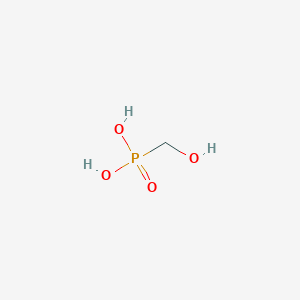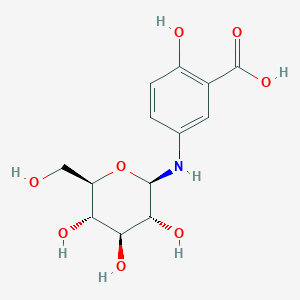
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol, also known as EMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. EMCH is a cyclic alcohol that contains an ethynyl group, which makes it a valuable synthetic intermediate for the preparation of various organic compounds.
Mecanismo De Acción
The mechanism of action of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is not well understood, but it is believed to act by inhibiting the activity of enzymes that are involved in various biological processes. For example, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Efectos Bioquímicos Y Fisiológicos
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to exhibit various biochemical and physiological effects, including anticancer activity, inhibition of acetylcholinesterase activity, and potential use as a building block for the synthesis of various organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is its versatility as a synthetic intermediate, which makes it a valuable building block for the synthesis of various organic compounds. However, one of the limitations of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol, including its potential application in drug discovery, material science, and organic synthesis. In drug discovery, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be studied as a potential drug candidate for the treatment of Alzheimer's disease and cancer. In material science, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be studied as a building block for the synthesis of new materials with unique properties. In organic synthesis, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be used as a precursor for the synthesis of new organic compounds with potential applications in various fields.
Métodos De Síntesis
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol can be synthesized by several methods, including the Diels-Alder reaction, Grignard reaction, and Sonogashira coupling. The most common method for synthesizing (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is through the Diels-Alder reaction, which involves the reaction of 2-methyl-1,3-butadiene with ethynylmagnesium bromide in the presence of a Lewis acid catalyst. The resulting product is then treated with acid to yield (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol.
Aplicaciones Científicas De Investigación
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of Alzheimer's disease.
In material science, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals. It has also been studied as a potential precursor for the synthesis of graphene, a material that has gained significant attention due to its unique properties.
Propiedades
Número CAS |
145681-98-7 |
|---|---|
Nombre del producto |
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1R)-3-ethynyl-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h1,9-10H,4-6H2,2H3/t9-/m1/s1 |
Clave InChI |
PLLPCYXAEHFXRV-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C[C@@H](CC1)O)C#C |
SMILES |
CC1=C(CC(CC1)O)C#C |
SMILES canónico |
CC1=C(CC(CC1)O)C#C |
Sinónimos |
3-Cyclohexen-1-ol, 3-ethynyl-4-methyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



